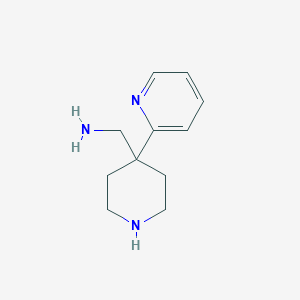

(4-(Pyridin-2-yl)piperidin-4-yl)methanamine

Description

(4-(Pyridin-2-yl)piperidin-4-yl)methanamine is a heterocyclic amine featuring a piperidine core substituted at the 4-position with both a pyridin-2-yl group and a methanamine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity due to the amine and aromatic nitrogen atoms. Its synthesis typically involves multi-step reactions, including Grignard additions or coupling strategies, as suggested by related compounds in the evidence .

Properties

IUPAC Name |

(4-pyridin-2-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSCKFGKQQYPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with 4-Piperidone

A common starting material for synthesizing (4-(Pyridin-2-yl)piperidin-4-yl)methanamine is 4-piperidone. Reaction with 2-pyridylmagnesium bromide introduces the pyridin-2-yl group at the 4-position of the piperidine ring. The resulting 4-(pyridin-2-yl)piperidin-4-ol is then converted to a mesylate or chloride intermediate using methanesulfonyl chloride or thionyl chloride, respectively. Subsequent nucleophilic substitution with potassium phthalimide introduces a phthalimido group, which is hydrolyzed with hydrazine to yield the primary amine.

Key Reaction Conditions:

Reductive Amination of Ketone Precursors

Reductive amination offers a streamlined route to the target compound. A ketone intermediate, such as 4-(pyridin-2-yl)piperidin-4-one, is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) as a selective reducing agent. The reaction proceeds via imine formation followed by reduction to the amine.

Optimization Insights:

-

pH Control: Maintain a weakly acidic environment (pH 4–5) using acetic acid to favor imine formation.

-

Side Reactions: Competing reduction of the pyridine ring is mitigated by using NaBH3CN instead of stronger reducing agents like lithium aluminum hydride.

-

Yield Enhancement: Addition of molecular sieves (3Å) improves yields by absorbing water and shifting equilibrium toward imine formation.

Multi-Step Synthesis from Pyridine Derivatives

Cyanoethylation and Cyclization

A patent by describes a route starting with pyridine-2-carbonitrile. Cyanoethylation with acrylonitrile under basic conditions forms a nitrile intermediate, which undergoes cyclization with ammonium acetate to generate the piperidine ring. Catalytic hydrogenation (H2/Pd-C) reduces the nitrile group to the primary amine.

Critical Steps:

Hydrolysis of Ester Precursors

Ethyl 4-(pyridin-2-yl)piperidine-4-carboxylate serves as a precursor in a hydrolysis-amination sequence. Saponification with potassium hydroxide yields the carboxylic acid, which is converted to an acyl chloride using thionyl chloride. Treatment with ammonia gas in tetrahydrofuran produces the amide, reduced to the amine via LiAlH4.

Data from Experimental Reproductions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | KOH, MeOH/H2O, 40°C, 0.5 h | 54% |

| Amide Formation | NH3 (g), THF, 0°C | 68% |

| Amide Reduction | LiAlH4, THF, reflux, 2 h | 72% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. Continuous flow systems enable precise control over exothermic steps like Grignard reactions and hydrogenations. For example, a telescoped process combining cyanoethylation, cyclization, and reduction in a single flow setup reduces intermediate isolation steps and improves overall yield.

Solvent Recycling and Waste Mitigation

Green chemistry principles are applied by replacing dichloromethane with cyclopentyl methyl ether (CPME) in mesylation steps. CPME offers comparable solvency with lower toxicity and higher recyclability.

Structural Characterization and Quality Control

Spectroscopic Analysis

Purity Profiling

HPLC methods using a C18 column (ACN/H2O + 0.1% TFA) achieve baseline separation of the target compound from des-pyridine byproducts.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yl)piperidin-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of (4-(Pyridin-2-yl)piperidin-4-yl)methanamine exhibit promising anticancer properties. For instance, a series of pyridine derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. These compounds showed varying degrees of potency against specific targets, suggesting a potential pathway for developing new anticancer drugs .

2. Protein Kinase Inhibition

The compound has been investigated for its ability to inhibit protein kinases, which are crucial in regulating various cellular functions and are often implicated in cancer. A study highlighted the synthesis of related compounds that were tested against several kinases, revealing that modifications in the piperidine and pyridine moieties could enhance inhibitory activity . Although this compound itself did not show potent activity, its derivatives have been optimized for improved efficacy .

3. Neurological Disorders

Research has also explored the neuroprotective effects of pyridine derivatives. Compounds similar to this compound have been assessed for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The structural features of this compound may contribute to its interaction with neurotransmitter receptors.

Synthetic Organic Chemistry Applications

1. Synthesis of Heterocyclic Compounds

this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of more complex molecules through standard organic reactions such as reductive amination and coupling reactions . This versatility is particularly useful in developing libraries of compounds for biological testing.

2. Ligand Development

The compound has been utilized in the development of ligands for metal-catalyzed reactions. Its nitrogen-rich structure can coordinate with metal centers, facilitating various catalytic processes . This application is vital in advancing synthetic methodologies that require efficient and selective catalysis.

Case Studies

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Insights

Aromatic Substituents :

- The naphthyl-pyrimidine analog () demonstrates that bulkier aromatic groups enhance Wnt pathway activation, likely due to increased hydrophobic interactions with the β-catenin binding pocket. In contrast, the trifluoromethyl group () improves metabolic stability via electron-withdrawing effects .

The oxane analog () may reduce ring flexibility, affecting conformational adaptation during binding .

Amine Group Variations :

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility and Absorption : Methylpiperazine and trifluoromethyl groups improve water solubility and bioavailability, respectively .

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, extending half-life .

- Target Engagement : The naphthyl-pyrimidine analog’s efficacy in bone formation highlights the importance of aromatic bulk in activating Wnt signaling .

Biological Activity

(4-(Pyridin-2-yl)piperidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of protein kinase inhibition and other therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety, which is known to influence its pharmacological properties. The structural formula can be represented as follows:

2.1 Protein Kinase Inhibition

Recent studies have evaluated the inhibitory potency of various derivatives related to this compound against a panel of protein kinases. Notably, the compound was assessed against kinases such as CDK9/Cyclin T, GSK3β, and DYRK1A. The results indicated that while some derivatives exhibited modest inhibitory activity, none demonstrated potent inhibition at tested concentrations (10 µM and 1 µM) .

| Compound | Kinase Target | Residual Activity (%) at 10 µM |

|---|---|---|

| 5 | Haspin | 92 |

| 7 | CDK9 | 85 |

| 8 | GSK3β | 90 |

| 9 | DYRK1A | 88 |

2.2 Antiparasitic Activity

In the context of antiparasitic activity, derivatives of this compound were evaluated for their effects on Plasmodium falciparum (malaria). A study indicated that modifications to the pyridine ring could enhance aqueous solubility and metabolic stability, which are critical for effective drug design. However, the incorporation of certain pyridyl groups led to decreased potency against parasites .

| Derivative | EC50 (µM) | Aqueous Solubility (µM) |

|---|---|---|

| 10r | 0.038 | 31 |

| 10s | 0.067 | 90 |

| 10t | 0.177 | Low |

3.1 Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various piperidine derivatives, highlighting the importance of structural modifications in enhancing biological activity. For instance, compounds with polar substituents showed improved solubility but varied in metabolic stability and potency against targeted kinases .

3.2 In Vivo Efficacy

In vivo studies using mouse models demonstrated that certain derivatives could reduce parasitemia significantly when administered at specific dosages. For example, a derivative showed a reduction in parasitemia by approximately 30% at a dose of 40 mg/kg over four days .

4. Conclusion

The biological activity of this compound is characterized by its potential as a protein kinase inhibitor and its application in antiparasitic therapies. Although initial findings suggest limited potency against certain targets, ongoing research into structural modifications may enhance its therapeutic efficacy.

Q & A

Advanced Research Question

- Ovariectomized (OVX) Rats : Standard for osteoporosis studies; assess bone mineral density (BMD) via DEXA and serum CTX-1 (bone resorption marker).

- Zebrafish Tail Regeneration : Quantify osteoblast activity via calcein staining .

- Micro-CT in Mice : Measure trabecular bone volume/total volume (BV/TV) post-treatment.

Does this compound interact with riboswitches or non-coding RNA targets?

Advanced Research Question

Structurally related methanamine derivatives bind TPP riboswitches (KD = 1–10 µM), regulating bacterial gene expression. Testing involves:

- ITC/Fluorescence Polarization : To measure binding affinity .

- MIC Assays : Against Bacillus subtilis to assess antibacterial activity .

Modify the pyridine moiety to improve riboswitch selectivity over human homologs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.